Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate
Brand Name: Vulcanchem
CAS No.: 93892-84-3
VCID: VC21106196
InChI: InChI=1S/C18H52N6O24P8.16Na/c25-49(26,27)11-19(3-5-21(13-51(31,32)33)7-9-23(15-53(37,38)39)16-54(40,41)42)1-2-20(12-50(28,29)30)4-6-22(14-52(34,35)36)8-10-24(17-55(43,44)45)18-56(46,47)48;;;;;;;;;;;;;;;;/h1-18H2,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)(H2,37,38,39)(H2,40,41,42)(H2,43,44,45)(H2,46,47,48);;;;;;;;;;;;;;;;/q;16*+1/p-16
SMILES: C(CN(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C18H36N6Na16O24P8
Molecular Weight: 1336.1 g/mol

Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate

CAS No.: 93892-84-3

Cat. No.: VC21106196

Molecular Formula: C18H36N6Na16O24P8

Molecular Weight: 1336.1 g/mol

* For research use only. Not for human or veterinary use.

Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate - 93892-84-3

Specification

CAS No. 93892-84-3
Molecular Formula C18H36N6Na16O24P8
Molecular Weight 1336.1 g/mol
IUPAC Name hexadecasodium;N,N'-bis[2-[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine
Standard InChI InChI=1S/C18H52N6O24P8.16Na/c25-49(26,27)11-19(3-5-21(13-51(31,32)33)7-9-23(15-53(37,38)39)16-54(40,41)42)1-2-20(12-50(28,29)30)4-6-22(14-52(34,35)36)8-10-24(17-55(43,44)45)18-56(46,47)48;;;;;;;;;;;;;;;;/h1-18H2,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)(H2,37,38,39)(H2,40,41,42)(H2,43,44,45)(H2,46,47,48);;;;;;;;;;;;;;;;/q;16*+1/p-16
Standard InChI Key IYYWYYBOYJZYOP-UHFFFAOYSA-A
SMILES C(CN(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Canonical SMILES C(CN(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Introduction

Chemical Structure and Properties

Molecular Structure Analysis

The molecular structure of Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate features a complex architecture with several key structural elements:

  • An ethane-1,2-diyl (CH₂-CH₂) central bridge forming the core of the molecule

  • Multiple imino (-N=) connecting groups creating a sophisticated nitrogen-containing framework

  • Four phosphonate (-PO₃²⁻) terminal groups providing metal-binding capability

  • Sixteen sodium ions acting as counter-ions to the negatively charged phosphonate groups

This architectural arrangement creates a highly symmetrical structure with multiple potential coordination sites, primarily through the oxygen atoms of the phosphonate groups. The nitrogen atoms in the structure might also participate in coordination, providing additional binding capability for various metal ions.

The structural complexity likely contributes to unique spatial arrangements that could influence metal ion selectivity and binding strength. The presence of multiple phosphonate groups suggests potential for multidentate binding modes, which could result in formation of stable complexes with various metal ions.

Physical and Chemical Properties

Based on structural analysis and comparison with similar phosphonate compounds like HMDTMP described in the literature, the following properties can be inferred:

PropertyExpected CharacteristicsBasis for Inference
Physical StateSolid, likely crystalline at room temperatureTypical for sodium salts of phosphonic acids
ColorWhite to off-white powderCommon for phosphonate salts
SolubilityHighly soluble in water; limited solubility in organic solventsBased on ionic character and similar phosphonates
pH in SolutionLikely produces slightly alkaline solutionsDue to sodium content and phosphonate groups
Thermal StabilityPotentially high thermal stabilitySimilar to HMDTMP which has "high hydrothermal stability"

From a chemical perspective, the compound likely exhibits several characteristic properties:

Chemical PropertyExpected CharacteristicComparative Basis
Chelation AbilityStrong binding affinity for di- and trivalent metal ionsSimilar to HMDTMP which shows "sequestration" properties
Scale InhibitionEffective in preventing mineral scale formationHMDTMP is noted for "controlling CaSO₄ scaling"
Threshold InhibitionMay exhibit threshold inhibition propertiesHMDTMP possesses "threshold Inhibition" capabilities
DeflocculationPotential deflocculation propertiesHMDTMP demonstrates "deflocculation" properties

Synthesis and Characterization Methods

Analytical Characterization Methods

The characterization of this complex compound would require a comprehensive analytical approach:

Analytical TechniqueApplicationExpected Information
³¹P NMR SpectroscopyPrimary technique for phosphonate analysisChemical environment of phosphorus atoms
¹H and ¹³C NMRStructural verificationConfirmation of organic framework
FT-IR SpectroscopyFunctional group identificationCharacteristic P=O and P-O stretching bands
Mass SpectrometryMolecular weight confirmationMolecular ion and fragmentation pattern
Elemental AnalysisComposition verificationC, H, N, P, and Na content
X-ray CrystallographyThree-dimensional structure determinationBond lengths, angles, and crystal packing

NMR spectroscopy would be particularly valuable, as it has been used effectively to monitor reactions involving phosphorus-containing compounds. For instance, "³¹P NMR measurement" has been employed to determine product yields for reactions involving phosphane oxide derivatives .

Application AreaPotential FunctionRationale
Metal Ion SequestrationSelective binding of specific metal ionsMultiple binding sites with potential for geometric selectivity
CatalysisPotential role in metal-mediated reactionsAbility to form stable complexes with catalytically active metals
Materials ScienceComponent in specialized coatings or materialsPhosphonate groups can bind to metal surfaces and form stable interfaces
Medical ApplicationsPossible uses in chelation therapy or imagingPhosphonates have been explored for medical applications

Some HMDTMP products are "certified according to the North American standard NSF for use in the production of drinking water" , suggesting that properly purified and tested phosphonate compounds can meet rigorous safety standards for specialized applications.

Comparative Analysis with Related Compounds

Structural Comparison

To contextualize Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate, a comparison with related compounds provides valuable insights:

CompoundStructural SimilaritiesKey Differences
HMDTMP (Hexamethylenediamine tetra methylene phosphonic acid)Multiple phosphonate groups attached to nitrogen-containing backboneSimpler structure with hexamethylene bridge instead of complex ethane-imino linkages
Ethane-1,2-diyl-bis(phosphane oxide) derivativesContains ethane-1,2-diyl bridgeFeatures phosphane oxide groups rather than phosphonate groups
Ethane-1,2-diylbis(azaneylylidene) complexesContains ethane-1,2-diyl backbone with nitrogen linkagesDifferent terminal functionality compared to phosphonate groups

This comparison highlights that while there are compounds with some structural similarities, none match the specific complex architecture of Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate.

Performance Comparison

In terms of functionality, comparative performance characteristics can be inferred:

Functional AspectSubject Compound (inferred)HMDTMP (from literature)
Chelating AbilityPotentially enhanced due to complex structureShows "sequestration" properties
Scale InhibitionMight exhibit broader spectrum efficacy"Especially effective in controlling CaSO₄ scaling"
Thermal StabilityLikely comparable or superiorHas "high hydrothermal stability"
Corrosion InhibitionPotentially effective for various metalsShows "corrosion-inhibiting properties on aluminum"

The more complex structure of Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate might offer enhanced performance in certain applications, particularly those requiring sophisticated metal ion binding or interactions with multiple types of mineral deposits simultaneously.

ParameterExpected Value/RangeComparative Basis
Molecular FormulaC₁₄H₂₈N₆O₂₄P₈Na₁₆ (approximate)Based on structural analysis
Molecular Weight>1500 g/mol (approximate)Calculated from molecular formula
AppearanceWhite to off-white solidTypical for phosphonate sodium salts
pH (1% solution)7-9Similar to HMDTMP (pH 6-8)
Solubility in Water>100 g/L at 25°CCharacteristic of sodium phosphonate salts
Thermal Decomposition>200°CTypical for phosphonate compounds
Density1.5-2.0 g/cm³Estimated based on similar compounds

For comparison, the specifications of HMDTMP include:

ParameterHMDTMP Value
Appearance"Aqueous Liquid"
Color"Clear to Yellow Liquid"
pH of 1% Solution"6-8"
Active Content"32-36%"
Specific Gravity @ 25°C"1.25-1.29"
Solubility"Soluble in water"

Research Challenges and Future Directions

Current Research Challenges

Several challenges exist in the study and development of complex phosphonate compounds like Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate:

  • Synthetic Complexity:

    • Development of efficient synthetic routes

    • Control of selectivity in multistep processes

    • Purification of complex ionic products

  • Characterization Challenges:

    • Unambiguous structural determination

    • Analysis of complex mixtures during synthesis

    • Establishment of structure-property relationships

  • Application Development:

    • Optimization for specific industrial processes

    • Comparison with established phosphonate products

    • Cost-effective production at commercial scale

Future Research Directions

Future research on this and related compounds might productively focus on:

  • Structure-Activity Relationship Studies:

    • Systematic variation of structural elements to optimize performance

    • Investigation of the impact of different counter-ions on activity

    • Correlation between molecular architecture and functional properties

  • Advanced Applications Development:

    • Exploration of catalytic applications

    • Development for specialized membrane technologies

    • Investigation of potential biomedical uses

  • Environmental and Safety Assessments:

    • Biodegradability studies

    • Ecotoxicological evaluations

    • Safety profiles for novel applications

  • Synergistic Formulations:

    • Combination with other water treatment chemicals

    • Development of multifunctional treatment formulations

    • Enhanced performance through optimized formulation

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